Oxolane-3-carbonyl isothiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

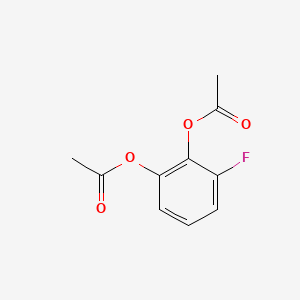

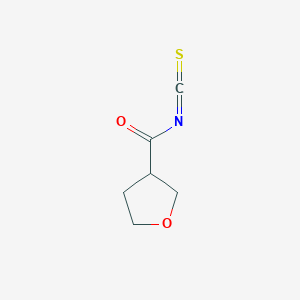

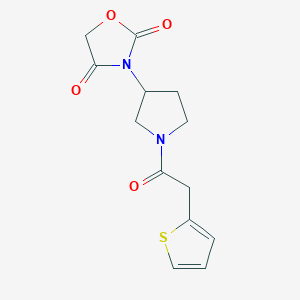

Oxolane-3-carbonyl isothiocyanate is a chemical compound with the CAS Number: 1250581-17-9 . It has a molecular weight of 157.19 and its IUPAC name is tetrahydro-3-furancarbonyl isothiocyanate .

Molecular Structure Analysis

The molecular structure of Oxolane-3-carbonyl isothiocyanate contains 17 bonds in total, including 10 non-H bonds, 3 multiple bonds, 2 rotatable bonds, and 3 double bonds . It also features 1 five-membered ring, 1 isothiocyanate (aliphatic), 1 ether (aliphatic), and 1 Oxolane .Physical And Chemical Properties Analysis

Oxolane-3-carbonyl isothiocyanate has a molecular weight of 157.19 .Applications De Recherche Scientifique

Chemoselective Protection of Carbonyl Compounds

Oxolane-3-carbonyl isothiocyanate is utilized in the chemoselective protection of carbonyl compounds. Studies have shown that carbonyl compounds can be successfully converted into their corresponding oxathiolane, dithiolane, and dithiane derivatives with the aid of catalysts such as yttrium triflate and molybdenyl acetylacetonate. These processes highlight the efficiency of these catalysts in achieving high chemoselective protection of carbonyl compounds, facilitating the synthesis of oxathiolane derivatives under mild conditions (De, 2004; Rana, Guin, Jana, & Roy, 2003).

Formation of Heterocyclic Compounds

The adduct of isocyanide and elemental sulfur has been employed as the isothiocyanate source in reactions with oxirane to form 1,3-oxathiolane-2-imine derivatives. This novel approach allows for the efficient synthesis of these derivatives under optimized conditions, showcasing the versatility of oxolane-3-carbonyl isothiocyanate in heterocyclic synthesis (Samzadeh-Kermani & Zamenraz, 2017).

Applications in Antimalarial Research

In the realm of medicinal chemistry, oxolane-3-carbonyl isothiocyanate derivatives have been identified in studies focusing on the discovery of new antimalarial compounds. Isocyano and isothiocyanato sesquiterpenes with tri- and bicyclic skeletons, characterized from natural sources, have shown activity against Plasmodium falciparum, highlighting the potential of oxolane-3-carbonyl isothiocyanate derivatives in the development of antimalarial therapies (White et al., 2015).

Synthesis of Oxathiolane-2-thiones and Dithiolane-2-thiones

The synthesis of 1,3-oxathiolane-2-thiones and 1,3-dithiolane-2-thiones from epoxides and carbon disulfide, catalyzed by a bimetallic aluminum(salen) complex, further exemplifies the diverse applications of oxolane-3-carbonyl isothiocyanate in organic synthesis. This method demonstrates the compound's utility in creating cyclic di- and trithiocarbonates, contributing to the field of organic synthesis by providing a novel mechanism for these reactions (Clegg, Harrington, North, & Villuendas, 2010).

Mécanisme D'action

Target of Action

Oxolane-3-carbonyl isothiocyanate, like other isothiocyanates, primarily targets proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It governs many intracellular targets including cytochrome P 450 (CYP) enzymes .

Mode of Action

The interaction of Oxolane-3-carbonyl isothiocyanate with its targets results in the regulation of transcription factors and signaling pathways . This regulation leads to changes in cell cycle and apoptosis, contributing to its well-defined indirect antioxidant and antitumor properties .

Biochemical Pathways

Oxolane-3-carbonyl isothiocyanate affects several biochemical pathways. It is a product of the hydrolysis of glucosinolates (GSLs), and its action can influence the regulation of transcription factors, signaling pathways, cell cycle, and apoptosis . These affected pathways can have downstream effects such as the induction of antioxidant response and inhibition of tumorigenesis .

Result of Action

The molecular and cellular effects of Oxolane-3-carbonyl isothiocyanate’s action are primarily related to its antioxidant and antitumor properties . By regulating transcription factors and signaling pathways, it can induce cell cycle arrest and apoptosis, inhibiting the growth of tumor cells .

Action Environment

The action, efficacy, and stability of Oxolane-3-carbonyl isothiocyanate can be influenced by various environmental factors. For instance, the pH level can affect the formation of isothiocyanates . Additionally, the presence of the enzyme myrosinase, either in the plant tissue or in the gut microbiota of the individual, is crucial for the hydrolysis of glucosinolates to isothiocyanates .

Propriétés

IUPAC Name |

oxolane-3-carbonyl isothiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c8-6(7-4-10)5-1-2-9-3-5/h5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNETZWZAQSQBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxolane-3-carbonyl isothiocyanate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2692703.png)

![Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride](/img/structure/B2692710.png)

![2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane](/img/structure/B2692713.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2692715.png)